trans-4-(Dimethylamino)cyclohexanol;hydrochloride
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Overview
Description
trans-4-(Dimethylamino)cyclohexanol;hydrochloride: is a chemical compound with the molecular formula C₈H₁₇NO·HCl. It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a dimethylamino group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Dimethylamino)cyclohexanol;hydrochloride typically involves the reduction of N,N-dimethyl-4-methoxyaniline using Birch reduction. This process yields 4-dimethylaminocyclohexanone, which is then further reduced to obtain trans-4-(Dimethylamino)cyclohexanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the available literature. the general approach involves large-scale Birch reduction followed by purification processes to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(Dimethylamino)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted cyclohexanol derivatives.
Scientific Research Applications
Chemistry: trans-4-(Dimethylamino)cyclohexanol;hydrochloride is used as an intermediate in the synthesis of other organic compounds. It is particularly useful in the preparation of 4-dimethylaminocyclohexanone .
Biology: In biological research, this compound can be used to study the effects of dimethylamino substitution on cyclohexanol derivatives. It may also be used in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its role as an intermediate makes it valuable in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action for trans-4-(Dimethylamino)cyclohexanol;hydrochloride involves its interaction with molecular targets through its dimethylamino and hydroxyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
trans-4-Aminocyclohexanol: Similar structure but with an amino group instead of a dimethylamino group.
trans-4-Methoxycyclohexanol: Contains a methoxy group instead of a dimethylamino group.
Uniqueness: trans-4-(Dimethylamino)cyclohexanol;hydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical and physical properties. This substitution can significantly alter the compound’s reactivity and interactions compared to its analogs .
Properties
Molecular Formula |
C8H18ClNO |
---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
4-(dimethylamino)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-9(2)7-3-5-8(10)6-4-7;/h7-8,10H,3-6H2,1-2H3;1H |
InChI Key |
RFHBWAVYLUVRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC(CC1)O.Cl |
Origin of Product |
United States |
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